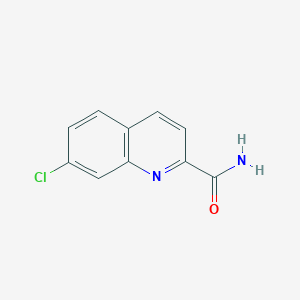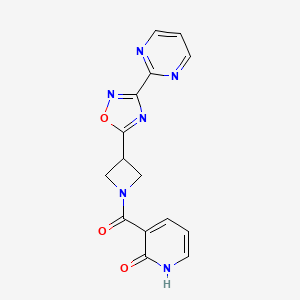
7-Chloroquinoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloroquinoline-2-carboxamide is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound. Quinoline and its derivatives are known for their wide range of biological activities, including antimalarial, antibacterial, and anticancer properties . The addition of a carboxamide group at the 2-position and a chlorine atom at the 7-position enhances its chemical reactivity and biological activity.
Mécanisme D'action
Target of Action
The primary targets of 7-Chloro-2-Quinolinecarboxamide are protein kinases (PKs), which are the main regulators of cell survival and proliferation . In particular, it has been found to inhibit Pim-1 kinase .
Mode of Action
7-Chloro-2-Quinolinecarboxamide interacts with its targets by inhibiting their activity. For instance, it inhibits the activity of Pim-1 kinase, a protein that plays a crucial role in cell survival and proliferation . This inhibition leads to changes in the cell, including a decrease in proliferation.
Biochemical Pathways
It is known that the compound induces apoptosis, or programmed cell death, in cancer cells . This is accomplished by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 .
Pharmacokinetics
In terms of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, 7-Chloro-2-Quinolinecarboxamide has been found to be orally bioavailable . This means that the compound can be absorbed into the bloodstream when taken orally.
Result of Action
The result of 7-Chloro-2-Quinolinecarboxamide’s action is a decrease in cell proliferation and an increase in cell death in cancer cells . This is due to the compound’s ability to inhibit protein kinases and induce apoptosis .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 7-Chloro-2-Quinolinecarboxamide are not well-studied. Quinoline derivatives have been shown to interact with various enzymes and proteins . For instance, some quinoline-carboxamide derivatives have shown potential as anti-proliferative agents, apoptotic inducers, and Pim-1 kinase inhibitors
Cellular Effects
The cellular effects of 7-Chloro-2-Quinolinecarboxamide are not well-documented. Some quinoline derivatives have shown biological activity, including antimicrobial, antimalarial, and anticancer activities . These effects are likely due to the influence of these compounds on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 7-Chloro-2-Quinolinecarboxamide is not well-understood. It is known that quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 7-Chloro-2-Quinolinecarboxamide in laboratory settings are not well-documented. It is known that the effects of chemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 7-Chloro-2-Quinolinecarboxamide at different dosages in animal models are not well-documented. It is known that the effects of chemical compounds can vary with dosage, and high doses can sometimes lead to toxic or adverse effects .
Metabolic Pathways
The metabolic pathways that 7-Chloro-2-Quinolinecarboxamide is involved in are not well-understood. It is known that quinoline derivatives can be metabolized in the body, and this process can involve various enzymes and cofactors .
Transport and Distribution
The transport and distribution of 7-Chloro-2-Quinolinecarboxamide within cells and tissues are not well-documented. It is known that chemical compounds can be transported and distributed within the body through various mechanisms, and this can involve interactions with transporters or binding proteins .
Subcellular Localization
The subcellular localization of 7-Chloro-2-Quinolinecarboxamide is not well-understood. It is known that chemical compounds can be localized to specific compartments or organelles within cells, and this can be influenced by factors such as targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent
Industrial Production Methods: Industrial production of 7-chloroquinoline-2-carboxamide often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as ultrasound irradiation and ionic liquids, can enhance the efficiency and reduce the environmental impact of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Chloroquinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The chlorine atom at the 7-position can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-Chloroquinoline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Industry: Utilized in the development of new materials and as a precursor for various pharmaceuticals.
Comparaison Avec Des Composés Similaires
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substituents.
Quinoline N-oxide: An oxidized derivative of quinoline with distinct chemical properties.
7-Chloroquinoline-1,2,3-triazoyl carboxamides: Compounds with similar anticancer properties but different structural features.
Uniqueness: 7-Chloroquinoline-2-carboxamide stands out due to its unique combination of a chlorine atom at the 7-position and a carboxamide group at the 2-position, which enhances its chemical reactivity and biological activity compared to other quinoline derivatives .
Propriétés
IUPAC Name |
7-chloroquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-7-3-1-6-2-4-8(10(12)14)13-9(6)5-7/h1-5H,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYADWYKOGDTHIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2975259.png)
![Tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate](/img/structure/B2975260.png)
![2-(benzenesulfonyl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2975263.png)


![N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2975269.png)
![N-[1-(oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2975271.png)
![N'-[2-(2-methoxyphenyl)ethyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B2975272.png)

![4-{6-[4-(thiomorpholine-4-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2975274.png)

![8-[2-(methylsulfanyl)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2975276.png)


